molecular formula C15H18N4OS B6758349 N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6758349
M. Wt: 302.4 g/mol
InChI Key: QYMLVZVNRNKIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a thiazole ring, both of which are known for their significant roles in medicinal chemistry

Properties

IUPAC Name

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-4-13-16-8(2)14(21-13)15(20)19-12-7-11(10-5-6-10)17-9(3)18-12/h7,10H,4-6H2,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMLVZVNRNKIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)NC2=NC(=NC(=C2)C3CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, methyl iodide, and ethyl isothiocyanate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may involve the use of halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine
  • N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide
  • 2-cyclopentyl-N-(6-cyclopropyl-2-methylpyrimidin-4-yl)acetamide

Uniqueness

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a thiazole ring and the presence of cyclopropyl and ethyl groups

This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific fields

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.